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molecular formula C8H8FNO B1278424 3'-Amino-4'-fluoroacetophenone CAS No. 2002-82-6

3'-Amino-4'-fluoroacetophenone

Cat. No. B1278424
M. Wt: 153.15 g/mol
InChI Key: LUKSDHOQKVTGGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06156741

Procedure details

To a stirred mixture of 3'-amino-4'-fluoroacetophenone (7.56 g, 49.4 mmol) in triethylene glycol (60 mL) was added 4.94 g of sodium hydroxide. Neat hydrazine hydrate (7.2 mL) was added to the mixture in one portion via a syringe. This addition resulted in a slight exotherm (temperature around 500). The reaction flask (three neck, equipped with claisen adapter and receiving flask) was then equipped with a heating mantle and the reaction heated to 100° C. for 1 hour, then 1 50° C. At the higher temperature distillate began to collect in the receiving flask. After 1 hour at 1 50° C. the reaction mixture was then heated to 180° C., while still collecting distillate. After 45 minutes at 180° C. thin layer chromatography indicated the complete absence of starting material and the appearance of a single major product. The reaction mixture was cooled to room temperature with an ice bath and poured into 100 mL of water. The aqueous mixture was extracted three times with ether (125 mL). The combined organic extracts were washed once with water, once with brine and then dried over potassium carbone. Concentration of the organic extracts in vacuo afforded 2-fluoro-5-ethylaniline (6.82 g) as an amber liquid. This material was further purified by column chromatography (silica gel, hexanes/ethyl acetate: 2/1) to give 7.11 grams of product as a viscous liquid.
Quantity
7.56 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
4.94 g
Type
reactant
Reaction Step Two
Quantity
7.2 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([C:9](=O)[CH3:10])[CH:5]=[CH:6][C:7]=1[F:8].[OH-].[Na+].O.NN>C(O)COCCOCCO>[F:8][C:7]1[CH:6]=[CH:5][C:4]([CH2:9][CH3:10])=[CH:3][C:2]=1[NH2:1] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
7.56 g
Type
reactant
Smiles
NC=1C=C(C=CC1F)C(C)=O
Name
Quantity
60 mL
Type
solvent
Smiles
C(COCCOCCO)O
Step Two
Name
Quantity
4.94 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
7.2 mL
Type
reactant
Smiles
O.NN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
This addition
CUSTOM
Type
CUSTOM
Details
resulted in a slight exotherm (temperature around 500)
CUSTOM
Type
CUSTOM
Details
The reaction flask (three neck, equipped with claisen adapter and receiving flask)
CUSTOM
Type
CUSTOM
Details
was then equipped with a heating mantle
CUSTOM
Type
CUSTOM
Details
1 50° C
CUSTOM
Type
CUSTOM
Details
to collect in the receiving flask
TEMPERATURE
Type
TEMPERATURE
Details
After 1 hour at 1 50° C. the reaction mixture was then heated to 180° C.
Duration
1 h
DISTILLATION
Type
DISTILLATION
Details
while still collecting distillate
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature with an ice bath
ADDITION
Type
ADDITION
Details
poured into 100 mL of water
EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture was extracted three times with ether (125 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed once with water, once with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over potassium carbone

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
FC1=C(N)C=C(C=C1)CC
Measurements
Type Value Analysis
AMOUNT: MASS 6.82 g
YIELD: CALCULATEDPERCENTYIELD 99.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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